2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
Description
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene ring system. The bromine atom at position 2 and the amine group at position 3 make it a versatile intermediate in medicinal chemistry, particularly for developing anticancer and antimicrobial agents. Its scaffold is structurally analogous to derivatives reported in antiproliferative and enzyme-inhibitory studies, underscoring its relevance in drug discovery .
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-6(9)4-2-1-3-5(4)10-7/h1-3,9H2 |
InChI Key |
XKUWZHAKUADETG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Conducted in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Performed using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols or thioethers.
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, potentially resulting in altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key analogs of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine, highlighting substituents, biological activities, and applications:
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups (Bromo, Cyano): Enhance electrophilicity, improving interactions with enzyme active sites (e.g., tyrosine kinase in Compound 24) . Bulkier Substituents (Piperidinylsulfonyl, Benzamide): May improve target specificity by occupying hydrophobic pockets (e.g., Compound 4’s benzamide group) . Chloroacetamido (Compound 8a): Increases reactivity for covalent binding to cysteine proteases like falcipain-2 .
Chloroacetylation (Compound 8a): Achieved via reaction with chloroacetic chloride under basic conditions . Triazine Fusion (Compound 25): Involves cyclocondensation to form fused heterocycles .
Therapeutic Implications: Anticancer: Compounds 24 and 25 inhibit tyrosine kinase receptors, crucial in cancer proliferation . Anti-inflammatory: Compound 3’s antipyrine moiety aligns with COX/LOX inhibition pathways .
Biological Activity
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a heterocyclic compound notable for its unique structural features, including a bromine atom and an amine functional group. This compound belongs to the class of thiophene derivatives, which are recognized for their diverse biological activities. The molecular formula of this compound is CHBrNS, with a molecular weight of approximately 218.12 g/mol .
Structural Characteristics
The compound's structure consists of a cyclopentane fused to a thiophene ring, which contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, while the amine group facilitates hydrogen bonding and nucleophilic behavior .
| Feature | Description |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight | 218.12 g/mol |
| Functional Groups | Bromine, Amine |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and anti-inflammatory domains. Studies have shown that derivatives of this compound can demonstrate activity comparable to standard antibiotics against various bacterial strains . The mechanisms by which these compounds exert their effects often involve interactions with specific enzymes or receptors within biological systems.
Antibacterial Activity
The antibacterial properties of this compound have been documented in several studies:
- Mechanism : The compound interacts with bacterial enzymes, inhibiting their function and leading to cell death.
- Comparative Efficacy : Certain derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Properties
In addition to antibacterial effects, this compound exhibits anti-inflammatory activity:
- Inhibition of Inflammatory Pathways : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
- Potential Applications : These properties suggest its usefulness in developing treatments for inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives, including this compound. Results indicated that it inhibited growth in multiple Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- Anti-inflammatory Research : Another research project assessed the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). It was found to significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for modifications to enhance its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
